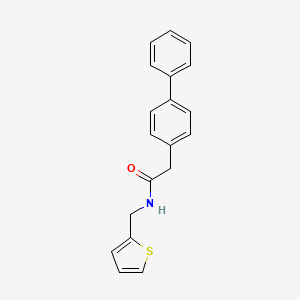
2-(4-biphenylyl)-N-(2-thienylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-biphenylyl)-N-(2-thienylmethyl)acetamide, commonly known as BITA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BITA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 351.48 g/mol.
科学研究应用
BITA has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BITA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. BITA has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, BITA has been found to possess anti-inflammatory and neuroprotective properties.
BITA has also been studied for its potential applications in the field of materials science. BITA can be used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs and coordination polymers are a class of materials that have potential applications in gas storage, catalysis, and drug delivery.
作用机制
The exact mechanism of action of BITA is not fully understood. However, studies have shown that BITA exerts its biological effects by interacting with specific targets in cells. BITA has been shown to inhibit the activity of various enzymes, including phosphodiesterase-4 (PDE4) and acetylcholinesterase (AChE). In addition, BITA has been found to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
BITA has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that BITA inhibits the growth of cancer cells and induces apoptosis. BITA has also been found to possess anti-inflammatory and neuroprotective properties. In addition, BITA has been shown to modulate the activity of various enzymes and signaling pathways.
实验室实验的优点和局限性
BITA has several advantages for lab experiments. It is easy to synthesize and purify, and it has a relatively low toxicity. In addition, BITA has been extensively studied, and there is a large body of literature on its biological effects.
However, there are also some limitations to using BITA in lab experiments. BITA has poor solubility in water, which can limit its use in certain assays. In addition, the exact mechanism of action of BITA is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on BITA. One area of research could focus on the development of BITA-based drugs for the treatment of cancer and other diseases. Another area of research could focus on the synthesis of new BITA derivatives with improved properties, such as increased solubility or potency. In addition, research could be conducted to further elucidate the mechanism of action of BITA and its interactions with specific targets in cells. Finally, BITA could be further studied for its potential applications in materials science, particularly in the synthesis of MOFs and coordination polymers.
Conclusion
In conclusion, BITA is a chemical compound that has potential applications in various fields, including medicinal chemistry and materials science. BITA has been extensively studied for its biological effects, including its anti-cancer, anti-inflammatory, and neuroprotective properties. While there are some limitations to using BITA in lab experiments, there are also several potential future directions for research on this compound.
合成方法
BITA can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-bromo-N-(2-thienylmethyl)acetamide with 4-biphenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure BITA. Other methods involve the use of different starting materials or variations in reaction conditions.
属性
IUPAC Name |
2-(4-phenylphenyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c21-19(20-14-18-7-4-12-22-18)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-12H,13-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPYVKTYOYJZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yl)-N-(thiophen-2-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

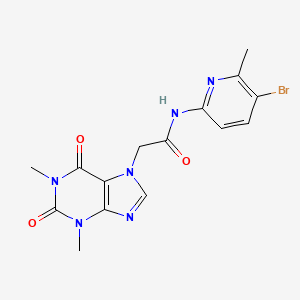
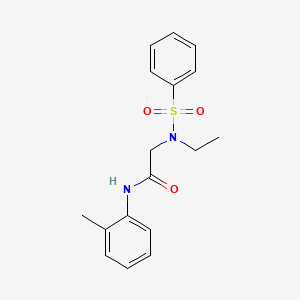
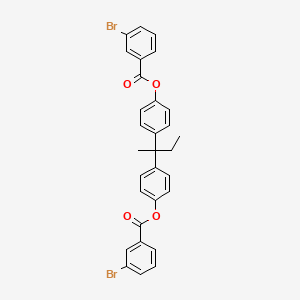
![11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5201910.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5201922.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)
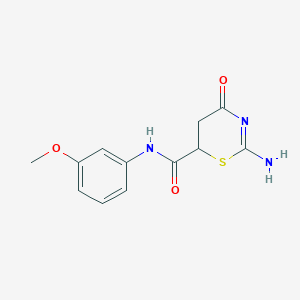
![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5201961.png)
![methyl 5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5201969.png)
![2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B5201974.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide](/img/structure/B5201985.png)

![2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B5201995.png)